3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine
Description
The compound 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a polyheterocyclic molecule featuring a fused triazolo[3,4-b][1,3,4]thiadiazole core. This core is substituted at position 6 with a (2,6-dimethylphenoxy)methyl group and at position 3 with a 2-methylimidazo[1,2-a]pyridine moiety. The structural complexity arises from the integration of multiple heterocyclic systems, which are known to enhance pharmacological properties by improving binding affinity and selectivity toward biological targets .
Synthetic routes for analogous triazolo-thiadiazoles often involve condensation reactions between aminotriazoles and carboxylic acid derivatives under catalysis (e.g., POCl₃ or phase-transfer catalysts) .
Properties
Molecular Formula |
C20H18N6OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-[(2,6-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N6OS/c1-12-7-6-8-13(2)18(12)27-11-16-24-26-19(22-23-20(26)28-16)17-14(3)21-15-9-4-5-10-25(15)17/h4-10H,11H2,1-3H3 |
InChI Key |
RAEXKUUITNXSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-thiadiazole core . This method is advantageous due to its eco-friendly nature and high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of microwave-mediated reactions is particularly beneficial for large-scale production due to its efficiency and reduced reaction times . Additionally, the use of catalytic amounts of piperidine in ethanol as a solvent has been reported to yield the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and triazolo-thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as urease and shikimate dehydrogenase, which are crucial for the survival of certain microorganisms . Additionally, it can bind to receptors involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Analysis of Substituent Effects
Lipophilicity and Bioavailability
- Aryloxymethyl groups (e.g., 2,6-dimethylphenoxy or 2-chlorophenoxy) contribute to increased electronegativity, facilitating interactions with enzyme active sites .
Pharmacological Activity
- Antifungal Potential: Compounds with pyrazole or methoxyphenyl substituents (e.g., entries 3 and 4 in Table 1) exhibit strong binding to 14α-demethylase (CYP51), a key fungal enzyme, as shown in molecular docking studies . The target compound’s imidazo[1,2-a]pyridine group may offer superior steric complementarity to CYP51 compared to pyridinyl groups .
- Vasodilatory Activity : Derivatives with hydroxy-pyridinyl substituents (e.g., compound 7d) demonstrate significant vasodilation in vitro, attributed to nitric oxide modulation .
Physicochemical Properties
- pKa and Solubility: The chlorophenoxymethyl-substituted analogue (CAS 478362-91-3) has a low predicted pKa (1.54), suggesting high solubility in acidic environments, which may limit its utility in oral formulations . In contrast, the target compound’s imidazo[1,2-a]pyridine group likely increases basicity, improving solubility at physiological pH.
Contradictions and Limitations
While the lumping strategy (grouping structurally similar compounds) assumes comparable properties , empirical data show that minor substituent changes drastically alter activity. For example:
- Replacement of 4-pyridinyl with 2-methylimidazo[1,2-a]pyridine introduces a bulkier, more rigid structure, which may hinder binding to some targets while enhancing affinity for others .
- Chlorophenoxy groups (e.g., in CAS 478362-91-3) improve antifungal activity but may increase toxicity compared to dimethylphenoxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
